(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone
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Overview
Description
(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone is a compound that combines the structural features of phenothiazine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 10H-phenothiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone involves its interaction with biological targets such as DNA and enzymes. The phenothiazine moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(4-(10H-phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: Exhibits mechanochromic luminescence properties and is used in high-tech applications.
(10H-phenothiazin-10-yl)phenylmethanone: Known for its photophysical properties and used in optoelectronic devices.
Uniqueness
(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone stands out due to its unique combination of methoxyphenyl and phenothiazine groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H17NO3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C21H17NO3S/c1-24-15-11-14(12-16(13-15)25-2)21(23)22-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)22/h3-13H,1-2H3 |
InChI Key |
DCJKETQGTMCSER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
Origin of Product |
United States |
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